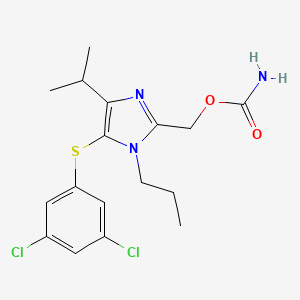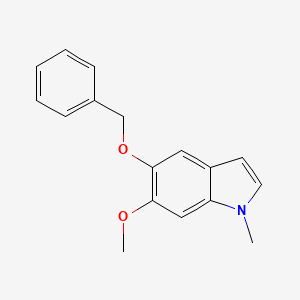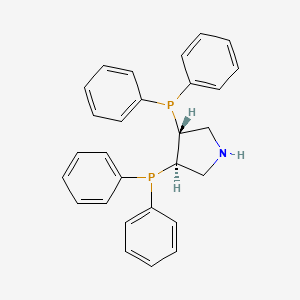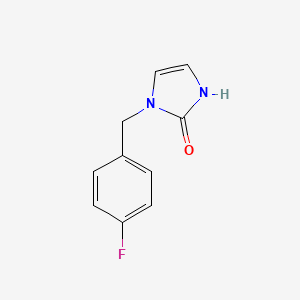![molecular formula C8H15N3S B12935982 2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine CAS No. 66287-37-4](/img/structure/B12935982.png)
2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine typically involves the reaction of 5-methyl-1H-imidazole-4-carboxaldehyde with ethylamine and thiol-containing reagents under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydroimidazole Derivatives: Formed through reduction reactions.
Halogenated Imidazole Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Imidazol-4-ylethylamine: Similar structure but lacks the thioether linkage.
1-Methyl-1H-imidazole-4-ylmethanol: Contains a hydroxyl group instead of an ethylamine group.
5-Methyl-1H-imidazole-4-carboxaldehyde: Precursor in the synthesis of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine.
Uniqueness
2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
66287-37-4 |
|---|---|
Molecular Formula |
C8H15N3S |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-[1-(5-methyl-1H-imidazol-4-yl)ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H15N3S/c1-6-8(11-5-10-6)7(2)12-4-3-9/h5,7H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
KKYRDMJUIDKBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(C)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)






![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)




